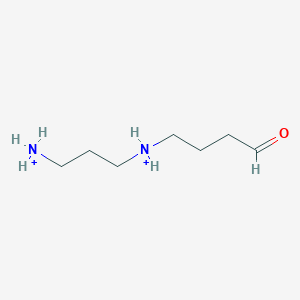

N-(3-ammoniopropyl)-4-ammoniobutanal

Descripción

Propiedades

Fórmula molecular |

C7H18N2O+2 |

|---|---|

Peso molecular |

146.23 g/mol |

Nombre IUPAC |

3-azaniumylpropyl(4-oxobutyl)azanium |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2/p+2 |

Clave InChI |

JNZUMEMWAPJNLC-UHFFFAOYSA-P |

SMILES canónico |

C(CC=O)C[NH2+]CCC[NH3+] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

N-(3-ammoniopropyl)-4-ammoniobutanal serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and polymers. The presence of both amine and aldehyde functionalities enables it to engage in various chemical reactions such as:

- Condensation Reactions : The aldehyde group can react with amines to form imines or amines through condensation, facilitating the construction of new carbon-nitrogen bonds.

- Reduction and Oxidation Reactions : The aldehyde can be reduced to alcohols or oxidized to carboxylic acids, allowing for the modification of molecular structures for specific applications.

Biological Research

Role in Polyamine Metabolism

This compound is heavily involved in polyamine metabolism. Polyamines are essential for cellular functions such as growth, differentiation, and apoptosis. This compound acts as a precursor in the biosynthesis of polyamines like spermidine and spermine, influencing various cellular signaling pathways. Its implications in cancer research are particularly notable, where it may serve as a therapeutic target or biomarker due to its role in regulating cell proliferation and survival .

Medical Applications

Potential Therapeutic Uses

Research has indicated that this compound may have therapeutic applications due to its biological activity. Some potential areas include:

- Cancer Therapy : Given its involvement in polyamine metabolism, this compound could be explored for its ability to modulate cancer cell growth and apoptosis.

- Drug Development : It may serve as a building block for synthesizing new pharmacological agents aimed at various diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals with specific properties. Its versatility allows it to be incorporated into formulations for:

Métodos De Preparación

Reaction Mechanism and Conditions

Reductive amination is a cornerstone method for synthesizing secondary amines from aldehydes and primary amines. For N-(3-aminopropyl)-4-aminobutanal, this involves condensing 4-aminobutanal with 3-aminopropylamine in the presence of a reducing agent. The aldehyde group of 4-aminobutanal reacts with the primary amine of 3-aminopropylamine to form an imine intermediate, which is subsequently reduced to the target compound.

Key reagents :

- Reducing agents : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred due to their selectivity in aqueous or alcoholic solvents at mild pH (6–7).

- Solvent system : Methanol or ethanol facilitates solubility and reaction homogeneity.

Optimization parameters :

Industrial Scalability

Continuous flow reactors enhance yield (>85%) and purity (>95%) by ensuring precise control over residence time and reagent mixing. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) isolates the product from unreacted starting materials and byproducts.

Enzymatic Resolution for Stereoselective Synthesis

Lipase-Catalyzed Kinetic Resolution

Racemic mixtures of intermediates (e.g., amino alcohols) can be resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. For instance:

- Esterification of a racemic amino alcohol with vinyl acetate selectively acetylates one enantiomer.

- Hydrolysis of the remaining ester yields enantiomerically pure intermediates for subsequent aldehyde formation.

Case study :

A 72% enantiomeric excess (ee) was achieved for (R)-3-aminobutanol using this method, suggesting applicability to N-(3-aminopropyl)-4-aminobutanal with modified substrates.

Transaminase-Mediated Amination

Engineered transaminases can catalyze the transfer of amine groups to ketone precursors, offering a green chemistry alternative. For example:

- 4-Oxobutanal is aminated using 3-aminopropylamine as the amine donor.

- Reaction optimization (pH 8.5, 30°C) enhances conversion rates (>60%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Reductive amination | 85–90% | >95% | Low | High |

| Multi-step synthesis | 40–50% | 90–95% | High | Moderate |

| Enzymatic resolution | 60–70% | >99% ee | Moderate | Low |

Trade-offs :

- Reductive amination offers simplicity and scalability but requires stringent pH control.

- Multi-step routes allow structural versatility but suffer from cumulative yield losses.

- Enzymatic methods provide stereoselectivity but necessitate specialized biocatalysts.

Purity and Characterization Protocols

Analytical Techniques

Stability Considerations

- Aldehyde stabilization : Buffered solutions (pH 7–8) and antioxidants (e.g., 1 mM EDTA) prevent oxidation.

- Storage : Lyophilized powders stored at -20°C retain integrity for >6 months.

Q & A

Q. What are the recommended synthetic routes for N-(3-ammoniopropyl)-4-ammoniobutanal, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via condensation of 3-aminopropylamine with a suitable aldehyde under controlled pH and temperature to favor Schiff base formation. Continuous flow processes are employed industrially to enhance yield (85–90%) and minimize side reactions . Key parameters include maintaining anhydrous conditions, using stoichiometric ratios of reactants, and employing catalysts like acetic acid to accelerate imine formation. Post-synthesis purification via column chromatography (silica gel, methanol/chloroform eluent) is recommended to isolate the product .

Q. How can researchers characterize the structural and functional groups of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of aldehyde (δ ~9.5–10.0 ppm) and primary/secondary amine protons (δ ~1.5–3.0 ppm). Infrared (IR) spectroscopy can identify stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight validation (expected [M+H]⁺ ~190.2 g/mol) .

Q. What biochemical pathways involve this compound, and how can its role be experimentally validated?

The compound participates in methionine metabolism and polyamine transport pathways. To study its role, use isotope-labeled (e.g., ¹⁵N) analogs in cell cultures, followed by LC-MS/MS analysis to track incorporation into intermediates like S-adenosylmethionine (SAM). Knockdown models (e.g., siRNA targeting polyamine transporters) can assess phenotypic changes under controlled nutrient conditions .

Advanced Research Questions

Q. How does this compound interact with β-adrenergic receptors, and what experimental designs can elucidate its signaling effects?

The compound modulates β-1 and β-2 adrenergic receptors via competitive binding assays. Use radiolabeled ligands (e.g., ³H-CGP 12177) in membrane preparations from transfected HEK293 cells. Dose-response curves (0.1–100 μM) and Schild regression analysis determine binding affinity (Kd) and antagonistic efficacy. Concurrent cAMP assays (e.g., BRET-based biosensors) quantify downstream signaling .

Q. What contradictions exist in the reported oxidative effects of this compound, and how can they be resolved methodologically?

Discrepancies arise from its dual role in redox regulation: it may scavenge peroxynitrite (ONOO⁻) but also generate hydroxyl radical (•OH)-like species. Resolve this using electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) under varying pH (6.5–7.5). Compare results with desferrioxamine controls to differentiate iron-dependent vs. direct oxidation mechanisms .

Q. How can researchers design conjugates of this compound for targeted drug delivery, and what analytical techniques validate conjugation efficiency?

Conjugate via reductive amination between the aldehyde group and amine-containing drugs (e.g., artemisinin derivatives). Optimize molar ratios (1:1.5–1:2.5) and reaction time (12–24 hrs). Validate using HPLC (C18 column, acetonitrile/water gradient) to separate free vs. conjugated species. MALDI-TOF confirms molecular weight shifts (+ drug mass ± 2 Da) .

Q. What strategies mitigate challenges in quantifying this compound in biological matrices due to its instability?

Derivatize the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to stabilize it for LC-MS analysis. Use cold chain handling (4°C) and acidified extraction buffers (0.1% formic acid). Spike internal standards (e.g., deuterated analogs) to correct for matrix effects. Limit detection thresholds to 0.1 ng/mL with triple-quadrupole MS in MRM mode .

Methodological Notes

- Data Contradictions : Address conflicting absorption rates (2% in water vs. 2.5% diluted) by replicating experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C) .

- Advanced Tools : Utilize computational docking (AutoDock Vina) to predict receptor interactions, validated by mutagenesis studies .

- Ethical Compliance : Adhere to institutional guidelines for handling reactive aldehydes and polyamines, including fume hood use and waste neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.